molecular formula C5H10ClNO3 B1461818 Morpholine-2-carboxylic acid hydrochloride CAS No. 878010-24-3

Morpholine-2-carboxylic acid hydrochloride

Cat. No. B1461818
M. Wt: 167.59 g/mol
InChI Key: XLKJUXXMBJDEBH-UHFFFAOYSA-N
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Patent
US07615642B2

Procedure details

(R,S)-Boc-2-carboxymorpholine (3 g, 13 mmol) was added to 4 N HCl in dioxane (15 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight. Removal of solvent produced 2.2 g (100%) of the desired product as an HCl salt. 1H NMR (400 MHz, METHANOL-D4) δ 2.79-2.86 (m, 1 H), 2.87-2.94 (m, 2 H), 3.21 (dd, J=12.50, 3.52 Hz, 1 H), 3.51 (m, 1 H), 3.79 (m, 1 H), 4.07 (dd, J=9.77, 3.12 Hz, 1 H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
CC(OC([N:8]1[CH2:13][CH:12]([C:14]([OH:16])=[O:15])[O:11][CH2:10][CH2:9]1)=O)(C)C.[ClH:17]>O1CCOCC1>[ClH:17].[NH:8]1[CH2:9][CH2:10][O:11][CH:12]([C:14]([OH:16])=[O:15])[CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1CC(OCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.